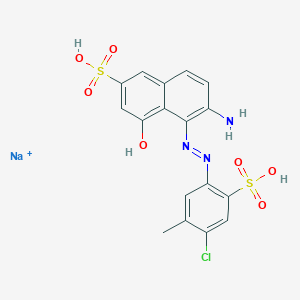

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt is a complex organic compound with the molecular formula C17H14ClN3NaO7S2. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloro-5-methyl-2-sulphoaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxynaphthalene-2-sulphonic acid under alkaline conditions to form the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes to obtain a high-purity dye.

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Widely used as a dye in textiles, paper, and leather industries.

Mecanismo De Acción

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo bond can be cleaved under reductive conditions, releasing aromatic amines that can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Amino-4-hydroxy-5-((4-nitrophenyl)azo)naphthalene-2-sulphonic acid

- 6-Amino-5-((4-chloro-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid

- 6-Amino-5-((4-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid

Uniqueness

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and color properties. The combination of these substituents makes it distinct from other similar azo compounds.

Actividad Biológica

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt (CAS No. 93805-06-2) is a complex organic compound primarily used in dye applications. Its biological activities have garnered attention due to its potential implications in various fields, including pharmacology and environmental science.

Chemical Structure and Properties

The compound has the molecular formula C17H14ClN3Na2O7S2 and a molecular weight of approximately 515.86 g/mol. The presence of an azo group (-N=N-) and sulfonic acid groups contributes to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C17H14ClN3Na2O7S2 |

| Molecular Weight | 515.86 g/mol |

| CAS Number | 93805-06-2 |

| Solubility | Water-soluble |

The biological activity of this compound is largely attributed to its azo group, which can undergo reductive cleavage to release aromatic amines. These amines can interact with various biological macromolecules, potentially leading to cellular effects. The sulfonic acid groups enhance the compound's solubility, facilitating its interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that azo compounds can possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.

- Antioxidant Properties : Some azo compounds have demonstrated the ability to scavenge free radicals, thereby exhibiting antioxidant activity. This can be crucial in preventing oxidative stress-related damage in cells.

- Potential Toxicity : Certain studies suggest that prolonged exposure to azo dyes may lead to toxic effects, including carcinogenicity due to the formation of aromatic amines upon metabolic activation.

Case Studies

Several studies have investigated the biological impact of similar azo compounds, providing insights into the potential effects of 6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid:

- Study on Antimicrobial Effects : A study published in Journal of Applied Microbiology examined various azo dyes, including those structurally similar to our compound, and found significant antimicrobial activity against Escherichia coli and Staphylococcus aureus .

- Toxicological Assessment : Research conducted by the European Chemicals Agency (ECHA) assessed the toxicity of several azo compounds, highlighting concerns over mutagenicity and carcinogenicity linked to their metabolic products .

- Antioxidant Activity Evaluation : A study published in Food Chemistry evaluated the antioxidant properties of various synthetic dyes, finding that certain azo compounds effectively reduced oxidative stress markers in vitro .

Comparison with Similar Compounds

The unique structure of 6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid sets it apart from other similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Toxicity Level |

|---|---|---|---|

| 6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxy-naphthalene-2-sulphonic acid | Moderate | High | Moderate |

| 6-Amino-4-hydroxy-5-(4-nitrophenyl)azo-naphthalene-2-sulphonic acid | Low | Moderate | High |

| 6-Amino-5-(4-chloro-2-sulphophenyl)azo-naphthalene-2-sulphonic acid | High | Low | Moderate |

Propiedades

Número CAS |

93805-06-2 |

|---|---|

Fórmula molecular |

C17H14ClN3NaO7S2+ |

Peso molecular |

494.9 g/mol |

Nombre IUPAC |

sodium;6-amino-5-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C17H14ClN3O7S2.Na/c1-8-4-13(15(7-11(8)18)30(26,27)28)20-21-17-12(19)3-2-9-5-10(29(23,24)25)6-14(22)16(9)17;/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28);/q;+1 |

Clave InChI |

ISWRZPQXYUIAAL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.